molecular formula C11H10BrNO B12953988 8-Bromo-3-ethoxyquinoline

8-Bromo-3-ethoxyquinoline

Cat. No.: B12953988
M. Wt: 252.11 g/mol
InChI Key: CRUDOGSUMMHOLY-UHFFFAOYSA-N
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Description

8-Bromo-3-ethoxyquinoline is a brominated quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 3 and a bromine atom at position 6. Quinolines are heterocyclic aromatic compounds with a fused benzene-pyridine ring system, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

8-bromo-3-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-9-6-8-4-3-5-10(12)11(8)13-7-9/h3-7H,2H2,1H3

InChI Key

CRUDOGSUMMHOLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=C1)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-ethoxyquinoline typically involves the bromination of 3-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of 8-Bromo-3-ethoxyquinoline may involve continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-ethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-3-ethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-ethoxyquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine and ethoxy groups enhance its binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Positions) Key Features
8-Bromo-3-ethoxyquinoline Br (8), -OCH₂CH₃ (3) Ethoxy group enhances lipophilicity; bromine enables cross-coupling reactions.
4-Bromo-8-methoxyquinoline Br (4), -OCH₃ (8) Methoxy group at 8 improves solubility; used in radiopharmaceutical precursors .
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate Br (8), -OH (4), -COOEt (3) Carboxylate ester and hydroxy groups enable chelation and derivatization .
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), -COOEt (3) Multihalogenated structure increases reactivity for medicinal chemistry .
3-Bromo-8-fluoro-6-methoxyquinoline Br (3), F (8), -OCH₃ (6) Fluoro and methoxy groups influence electronic properties and bioactivity .

Substituent Impact :

  • Position of Bromine: Bromine at position 8 (as in 8-Bromo-3-ethoxyquinoline) facilitates regioselective functionalization, whereas bromine at position 4 (e.g., 4-Bromo-8-methoxyquinoline) alters conjugation and intermolecular interactions .
  • Ethoxy vs. Methoxy/Hydroxy : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy or hydroxy substituents, affecting solubility and membrane permeability .
  • Multihalogenation: Compounds like Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate exhibit enhanced reactivity for nucleophilic aromatic substitution due to electron-withdrawing effects of multiple halogens .

Physical and Chemical Properties

Limited data on 8-Bromo-3-ethoxyquinoline necessitates extrapolation from analogues:

Property 8-Bromo-3-ethoxyquinoline (Inferred) Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 4-Bromo-8-methoxyquinoline
Melting Point ~150–170°C (estimated) 198–200°C 111–113°C
Solubility Low in water; soluble in DCM, THF Soluble in polar aprotic solvents (DMF, DMSO) Soluble in chloroform, ethanol
Stability Air-stable; light-sensitive Hygroscopic; sensitive to hydrolysis Stable under inert conditions

Key Observations :

  • Ethoxy groups in 8-Bromo-3-ethoxyquinoline likely reduce crystallinity compared to hydroxy or carboxylate esters, impacting purification .
  • Bromine at position 8 may increase molecular weight and density relative to analogues with bromine at position 3 or 4 .

Challenges :

  • Regioselective bromination is critical; competing reactions may yield mixed halogenation products .
  • Ethoxy groups require protection during synthesis to prevent dealkylation under acidic conditions .

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